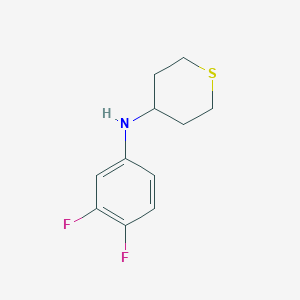

N-(3,4-difluorophenyl)thian-4-amine

Description

N-(3,4-Difluorophenyl)thian-4-amine is a sulfur-containing heterocyclic compound characterized by a thiane (tetrahydrothiopyran) ring substituted with an amine group at the 4-position and a 3,4-difluorophenyl moiety. The thiane ring provides conformational flexibility, while the fluorine atoms on the phenyl group introduce electron-withdrawing effects, influencing electronic properties such as basicity and lipophilicity.

Properties

Molecular Formula |

C11H13F2NS |

|---|---|

Molecular Weight |

229.29 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)thian-4-amine |

InChI |

InChI=1S/C11H13F2NS/c12-10-2-1-9(7-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 |

InChI Key |

OQCOPABUEDYUOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)thian-4-amine involves several steps. One common method includes the reaction of benzylamine with hydrogen fluoride . This reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained with high purity. Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis process while maintaining the quality and yield of the compound.

Chemical Reactions Analysis

N-(3,4-difluorophenyl)thian-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen fluoride, benzylamine, and other organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

N-(3,4-difluorophenyl)thian-4-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound is studied for its potential therapeutic properties, including its role as a receptor ligand or enzyme inhibitor . Additionally, it finds applications in the industry for the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. This compound may act as a ligand for certain receptors or inhibit the activity of specific enzymes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The table below highlights key structural differences between N-(3,4-difluorophenyl)thian-4-amine and two analogs from the provided evidence:

| Compound | Core Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Thiane (saturated S-ring) | 3,4-difluorophenyl | C₁₁H₁₄F₂NS | ~247.3 (estimated) |

| 5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine | Thieno[2,3-d]pyrimidin (fused aromatic system) | 3-(trifluoromethyl)phenyl, phenyl | C₁₉H₁₄F₃N₃S | 389.4 |

| (4-Methylphenyl)methylamine | None (aliphatic amine) | 4-methylphenyl, 2-(trifluoromethyl)phenyl | C₁₇H₁₈F₃N | 293.3 |

Key Observations:

Heterocyclic Core: The thiane ring in the target compound is saturated, conferring flexibility but reduced aromaticity compared to the fused thieno-pyrimidin system in the analog from . The latter’s aromaticity may enhance π-π stacking interactions in biological targets .

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3,4-difluorophenyl group in the target compound has moderate EWGs (F), while the trifluoromethyl (-CF₃) group in and is a stronger EWG, significantly lowering electron density and affecting reactivity .

Physicochemical and Electronic Properties

- Basicity: The amine in the target compound is less basic than aliphatic amines (e.g., ) due to the electron-withdrawing fluorine atoms. Thieno-pyrimidin derivatives () may exhibit variable basicity depending on the aromatic system’s electron density .

- Solubility : The thiane ring’s saturation may improve aqueous solubility compared to aromatic systems (), but the -CF₃ group () could counteract this by increasing hydrophobicity.

Biological Activity

N-(3,4-difluorophenyl)thian-4-amine is a synthetic organic compound notable for its unique structure, which includes a thian (thiolane) ring and a difluorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHFNS, with a molecular weight of approximately 215.25 g/mol. The presence of fluorine atoms is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts due to increased lipophilicity and metabolic stability.

Anticancer Potential

Research indicates that this compound and its derivatives may possess anticancer properties. A study focusing on various thiazole derivatives demonstrated that compounds with similar structural motifs showed significant cytotoxicity against human cancer cell lines. It was observed that certain derivatives exhibited antiproliferative activity in the low micromolar range (0.75–4.15 μM), effectively inhibiting tumor growth without affecting normal cells .

The mechanism underlying the biological activity of this compound appears to involve modulation of key enzymatic pathways. For instance, derivatives of thiazole have been shown to interact with malate dehydrogenase (MDH), an enzyme critical for cellular metabolism in various organisms, including Plasmodium falciparum, the malaria-causing parasite. This interaction suggests potential applications in antimalarial drug discovery .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the thian ring or the difluorophenyl group can significantly influence biological activity. For example, variations in substituents on the phenyl ring have been correlated with changes in potency against specific cancer cell lines. The presence of fluorine atoms enhances binding affinity and selectivity toward target enzymes .

1. Antitumor Activity Assessment

A comprehensive study evaluated the anticancer potential of this compound against several human tumor cell lines including breast cancer models. The results indicated that this compound inhibited tumor growth effectively in vivo without systemic toxicity .

2. Enzyme Inhibition Studies

In vitro assays demonstrated that this compound derivatives could inhibit key kinases involved in cancer progression. For instance, compounds derived from this scaffold showed significant inhibitory effects on Bcr-Abl and FLT3 kinases, which are critical targets in leukemia treatment .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-fluorophenyl)thian-4-amine | Contains a single fluorine atom | Lower lipophilicity than difluoro counterpart |

| N-(3-chlorophenyl)thian-4-amine | Chlorine instead of fluorine | Different biological activity profiles |

| 2,5-Difluoroaniline | Aniline derivative | Similar reactivity but lacks thian ring |

| N-(3,4-dichlorophenyl)thian-4-amine | Dichlorinated phenyl group | Enhanced reactivity due to multiple halogen substituents |

This table illustrates the diversity within this class of molecules while emphasizing the unique characteristics of this compound.

Q & A

Basic: What synthetic routes are optimal for preparing N-(3,4-difluorophenyl)thian-4-amine with high purity?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example:

- Route 1: React thian-4-amine with 1-bromo-3,4-difluorobenzene under Pd-catalyzed Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) .

- Route 2: Use Ullmann coupling with CuI/L-proline in DMSO at 90°C for 24 hours.

Key Considerations: - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Purify via column chromatography (silica, gradient elution) or recrystallization (ethanol/water).

- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and thian ring signals (δ 3.5–4.0 ppm). ¹⁹F NMR confirms fluorine environments (δ -135 to -140 ppm) .

- IR Spectroscopy: Detect N–H stretches (~3350 cm⁻¹) and C–F vibrations (~1200 cm⁻¹).

- Mass Spectrometry (ESI-MS): Confirm molecular ion ([M+H]⁺ at m/z 244.1) and fragmentation patterns.

- Elemental Analysis: Match calculated vs. observed C, H, N, S percentages (±0.3%) .

Advanced: How can discrepancies between NMR and X-ray crystallography data be resolved during structural characterization?

Methodological Answer:

Verify Sample Purity: Use HPLC or microanalysis to rule out impurities.

Dynamic vs. Static Effects: NMR reflects solution-state conformers, while X-ray shows a single crystal lattice conformation. Compare DFT-calculated NMR shifts (Gaussian09) with experimental data .

Refine Crystallographic Data: Use SHELXL to check for disorder, twinning, or hydrogen bonding artifacts .

Alternative Polymorphs: Recrystallize under varying conditions (e.g., DCM/hexane vs. ethanol) to assess packing effects .

Advanced: What strategies mitigate sulfur-related side reactions during synthesis?

Methodological Answer:

- Inert Atmosphere: Use Schlenk lines to prevent oxidation of sulfur or amine groups.

- Catalyst Optimization: Employ sulfur-tolerant ligands (e.g., Xantphos) in Pd-catalyzed reactions .

- Temperature Control: Maintain 80–100°C to balance reaction rate and side-product formation.

- Protection/Deprotection: Temporarily protect the amine with Boc groups, then remove with TFA .

Basic: How is the purity of this compound determined chromatographically?

Methodological Answer:

- HPLC Conditions: C18 column, 60:40 acetonitrile/water (0.1% TFA), UV detection at 254 nm. Retention time: ~8.2 min.

- GC-MS: DB-5 column, He carrier gas, 70–300°C gradient. Compare with a certified reference standard .

Advanced: How do electronic effects of the 3,4-difluorophenyl group influence amine reactivity?

Methodological Answer:

- Electron-Withdrawing Effect: Fluorine atoms reduce electron density on the aromatic ring, decreasing the amine’s nucleophilicity.

- Hammett Analysis: Use σₚ values (3-F: +0.34, 4-F: +0.15) to predict substituent effects on reaction rates.

- Experimental Validation: Compare reactivity with non-fluorinated analogs in SNAr or coupling reactions .

Advanced: What crystallographic software tools are recommended for refining the structure of this compound?

Methodological Answer:

- SHELX Suite: Use SHELXL for least-squares refinement and SHELXS for structure solution. Validate hydrogen bonding with PLATON .

- WinGX: Interface for Fourier map visualization and disorder modeling .

- ORTEP-3: Generate publication-quality thermal ellipsoid diagrams .

Table 1: Key Characterization Data for N-(3,4-Difluorophenyl)thian-4-amine

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 7.1 (m, 2H, Ar–H), δ 3.8 (t, 1H, NH), δ 2.9 (m, 4H, thian) | |

| X-ray | Space group P2₁/c, Z = 4, R₁ = 0.045 | |

| ESI-MS | [M+H]⁺ m/z 244.1 (calc. 244.08) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.